HIV-1 NNRTI Potency Advantage Over Des-Sulfonyl and Methanesulfonyl Piperazine Analogs
In a systematic structure-activity relationship (SAR) campaign, the 4-(trifluoromethoxy)benzenesulfonyl piperazine DAPY series (exemplified by compound 18b1, of which 4-phenyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyrimidine is a central core scaffold) demonstrated single-digit nanomolar EC₅₀ values against wild-type HIV-1 IIIB and maintained low-nanomolar potency against five clinically relevant NNRTI-resistant mutants (K103N, Y181C, Y188L, L100I, K103N/Y181C), while the corresponding des-sulfonyl analog (4-phenyl-6-(piperazin-1-yl)pyrimidine) was inactive (EC₅₀ > 10,000 nM) and the methanesulfonyl analog lost 50- to 200-fold potency [1]. The co-crystal structure (PDB 8FE8) confirms that the trifluoromethoxy group engages a backbone NH of Lys101 via a water-mediated hydrogen bond, explaining the resistance profile [1].
| Evidence Dimension | Antiviral EC₅₀ (wild-type HIV-1 IIIB) and fold-loss against mutants |
|---|---|
| Target Compound Data | EC₅₀ = 2.1 nM (wild-type); 3- to 8-fold loss across K103N, Y181C, Y188L, L100I, K103N/Y181C mutants |
| Comparator Or Baseline | Des-sulfonyl analog (4-phenyl-6-(piperazin-1-yl)pyrimidine): EC₅₀ > 10,000 nM; Methanesulfonyl analog: EC₅₀ = 108 nM (wild-type), 50- to 200-fold loss against mutants |
| Quantified Difference | Target compound is >4,700-fold more potent than des-sulfonyl analog and ~50-fold more potent than methanesulfonyl analog in wild-type HIV-1; retains consistent potency against resistant mutants unlike comparators. |
| Conditions | MT-4 cell-based HIV-1 IIIB replication assay; mutant strains generated by site-directed mutagenesis. |
Why This Matters
This potency and resistance profile directly influences procurement for antiviral lead optimization programs where broad-spectrum activity against resistant variants is non-negotiable.
- [1] Jiang, X., Huang, B., Rumrill, S., et al. Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors. J. Med. Chem. 2023, 66, 3537–3555. View Source
